molecular formula C38H60O18 B1342904 Rebaudioside G CAS No. 127345-21-5

Rebaudioside G

Cat. No. B1342904
CAS RN: 127345-21-5
M. Wt: 804.9 g/mol
InChI Key: OKPSCKUJXYCMPR-GXTBKCSKSA-N
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Description

Rebaudioside G is a steviol glycoside, a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is one of several glycosides found in stevia leaves, known for their intense sweetness and low-calorie content. This compound is particularly noted for its high sweetness intensity and minimal aftertaste, making it a popular choice for use in food and beverage products as a sugar substitute .

Scientific Research Applications

Rebaudioside G has a wide range of scientific research applications, including:

Future Directions

Rebaudioside G, along with other steviol glycosides, is considered the next generation of sugar substitutes due to their low-calorie, superior sweetness, and organoleptic properties . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

Biochemical Analysis

Biochemical Properties

Rebaudioside G plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase. This enzyme catalyzes the glycosylation of steviol, leading to the formation of various steviol glycosides, including this compound . This compound interacts with glycosyltransferases, which add glucose molecules to the steviol backbone, enhancing its sweetness and stability . Additionally, this compound has been shown to interact with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweet flavors .

Cellular Effects

This compound influences various cellular processes and functions. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells in the gut . GLP-1 is a hormone that plays a crucial role in regulating blood sugar levels by enhancing insulin secretion and inhibiting glucagon release. This compound’s interaction with GLP-1 receptors can lead to improved glucose homeostasis and potential benefits for individuals with diabetes . Furthermore, this compound has been observed to modulate cell signaling pathways, including those involved in insulin signaling and glucose metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the sweet taste receptors T1R2 and T1R3 on the tongue, triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can activate GLP-1 receptors in the gut, leading to the release of GLP-1 and subsequent effects on insulin secretion and glucose metabolism . The glycosylation of this compound by UDP-glucosyltransferase enhances its stability and sweetness, making it a potent sweetener .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its sweetening properties and biochemical effects, making it a reliable sweetener for extended use . Additionally, in vitro studies have demonstrated that this compound does not exhibit significant cytotoxicity, further supporting its safety for long-term consumption .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models. Studies have shown that this compound can improve glucose tolerance and reduce blood sugar levels in diabetic animal models . At higher doses, this compound may exhibit some adverse effects, including gastrointestinal discomfort and alterations in gut microbiota . It is important to determine the optimal dosage of this compound to maximize its benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and metabolism in the body. The glycosylation of this compound by UDP-glucosyltransferase is a key step in its biosynthesis . Once ingested, this compound is metabolized in the gut, where it is hydrolyzed to steviol by gut microbiota . Steviol is then absorbed into the bloodstream and further metabolized in the liver, where it undergoes conjugation with glucuronic acid to form steviol glucuronide . This metabolite is eventually excreted in the urine.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After ingestion, this compound is absorbed in the small intestine and transported to the liver via the portal vein . In the liver, it undergoes metabolism and is distributed to various tissues through the bloodstream . This compound can also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. This compound can be localized to specific compartments within cells, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation occurs . Additionally, this compound may be targeted to specific organelles through signaling sequences and modifications that direct its transport and localization . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rebaudioside G can be synthesized through enzymatic glycosylation of other steviol glycosides, such as rebaudioside A. This process involves the use of glycosyltransferase enzymes, which transfer glucose units to the steviol backbone . The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature to ensure enzyme activity and stability.

Industrial Production Methods

Industrial production of this compound involves the extraction of steviol glycosides from stevia leaves, followed by purification and enzymatic conversion. The extraction process usually employs solvents like water or ethanol to isolate the glycosides. The purified extract is then subjected to enzymatic glycosylation to convert other steviol glycosides into this compound .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include modified steviol glycosides with altered sweetness profiles and stability. These products can be used to enhance the sensory characteristics of food and beverage products .

Comparison with Similar Compounds

Rebaudioside G is compared with other steviol glycosides such as:

This compound stands out due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for various applications.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPSCKUJXYCMPR-GXTBKCSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347273
Record name Rebaudioside G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127345-21-5
Record name Rebaudioside G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Rebaudioside G and where is it found?

A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.

Q2: What other compounds are found alongside this compound in Stevia rebaudiana?

A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []

Q3: Was the structure of this compound confirmed in this study?

A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []

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